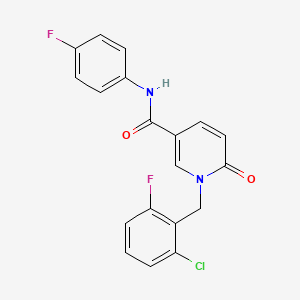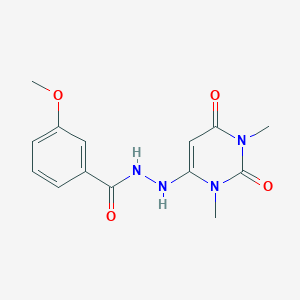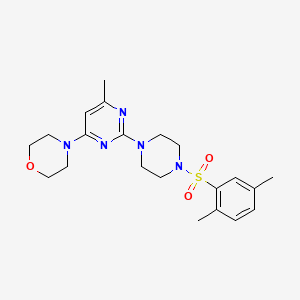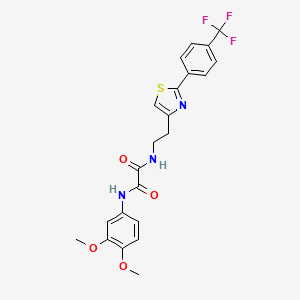![molecular formula C18H21N5O B11250341 N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250341.png)
N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine: is a synthetic organic compound that features a benzyl group, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups.
Reduction: Reduction reactions can target the tetrazole ring or the amine group.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may also serve as a probe in biochemical assays .
Medicine: Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine involves its interaction with specific molecular targets. The benzyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect .
Comparison with Similar Compounds
- N-Benzyl-1-(4-methoxyphenyl)propan-2-amine
- N-Ethyl-1-(4-methoxyphenyl)propan-2-amine
- N-Benzyl-N-(1-methyl-2-p-methoxyphenylethyl)amine
Comparison: N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine is unique due to the presence of the tetrazole ring, which is not found in the similar compounds listed above. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C18H21N5O/c1-18(2,19-13-14-7-5-4-6-8-14)17-20-21-22-23(17)15-9-11-16(24-3)12-10-15/h4-12,19H,13H2,1-3H3 |
InChI Key |
DNZAANIVHXLERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-(Allyloxy)phenyl)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11250261.png)
![N-(4-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250267.png)

![N-[4-(acetylamino)phenyl]-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11250297.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11250301.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11250316.png)
![N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250330.png)
![4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250332.png)
![3-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11250336.png)


![3-(azepan-1-ylsulfonyl)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B11250346.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B11250349.png)
